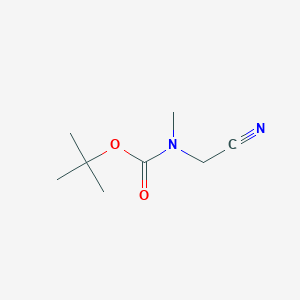

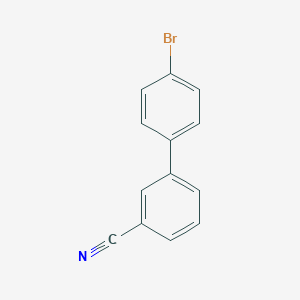

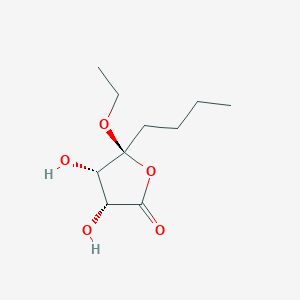

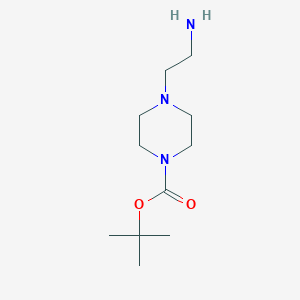

(4-methyl-1H-benzimidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1H-benzimidazol-2-yl)methanol is a chemical compound with significant interest due to its versatile chemical and physical properties. It is a derivative of the benzimidazole family, known for its broad application in various fields, including materials science and pharmaceuticals. This compound's structural uniqueness offers a platform for studying complex chemical reactions, physical characteristics, and molecular interactions.

Synthesis Analysis

The synthesis of benzimidazoles and derivatives, including this compound, often involves the use of methanol as a solvent or reactant. For example, Sun et al. (2015) demonstrated the synthesis of benzimidazoles in supercritical methanol over copper-doped porous metal oxides, highlighting methanol's role as both a solvent and a carbon source in these reactions (Sun, Bottari, & Barta, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, can be characterized by X-ray crystallography among other techniques. For instance, Su et al. (2010) reported on the crystal structure of a benzimidazole compound, showing how methanol participates in forming a two-dimensional network through hydrogen bonding interactions (Su, Lin, Chen, Yang, & Huang, 2010).

Chemical Reactions and Properties

Benzimidazole derivatives, including this compound, are involved in various chemical reactions, showcasing their versatility. For example, Kiran et al. (2017) synthesized benzimidazole derivatives from (1H-benzo[d]imidazol-2-yl)methanol, highlighting the compound's reactivity and potential for further chemical modifications (Kiran, Ravinder, Thirumala, Biradar, Chamla, & Laxminarayana, 2017).

Scientific Research Applications

Chemotherapy Enhancement

Benzimidazoles, including compounds structurally related to (4-methyl-1H-benzimidazol-2-yl)methanol, have been studied for their potential in enhancing chemotherapy treatments. Research on a benzimidazole prodrug showed significant morphological damage to Echinococcus multilocularis metacestodes, suggesting a potential application in treating alveolar hydatid disease (AHD). The prodrug approach aims to achieve detectable plasma levels without long-term administration, which is a common limitation with current benzimidazole treatments for AHD (Walchshofer et al., 1990).

Anti-platelet Activity

Benzimidazole derivatives have also been synthesized and tested for their anti-platelet and vasodilatory activities. Some compounds showed potent activities with low acute toxicity, indicating their potential use in preventing thrombotic disorders. The study highlighted the synthesis of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives and their promising inhibition of platelet aggregation, suggesting a potential application in cardiovascular disease management (Tanaka et al., 1994).

Neuroinflammation and Pain Management

Research on benzimidazole derivatives has shown promising results in the treatment of neuroinflammatory consequences and paradoxical pain induced by continued morphine administration. Benzimidazole derivatives, such as B1 and B8, demonstrated the ability to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, as well as reduce TNF-α expression in mice. These findings suggest that benzimidazole derivatives could serve as potential drug candidates for managing neuroinflammatory issues and opioid-induced paradoxical pain (Idris et al., 2019).

Tumor Imaging

Benzimidazole derivatives have been explored as potential radiotracers for positron emission tomography (PET) tumor imaging. A study on [(18)F] labeled benzimidazole derivatives, including 4-(5-(2-[(18)F] fluoro-4-nitrobenzamido)-1-methyl-1H-benzimidazol-2-yl) butanoic acid, showed significant potential in tumor imaging with high tumor/brain uptake ratios. This indicates the potential application of benzimidazole derivatives in improving diagnostic accuracy and monitoring treatment responses in oncology (Zhang et al., 2010).

properties

IUPAC Name |

(4-methyl-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKEULJXVMWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588687 |

Source

|

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191794-20-4 |

Source

|

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)

![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)